molecular formula C17H19NO2 B336621 N-(2,3-dimethylphenyl)-2-ethoxybenzamide

N-(2,3-dimethylphenyl)-2-ethoxybenzamide

Cat. No.: B336621
M. Wt: 269.34 g/mol
InChI Key: VMFKZAODSNRTSX-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylphenyl)-2-ethoxybenzamide is a benzamide derivative characterized by a 2-ethoxy-substituted benzamide group attached to a 2,3-dimethylphenylamine moiety. Its molecular formula is C₁₇H₁₉NO₂, with a molecular weight of 269.34 g/mol. The ethoxy group at the 2-position of the benzamide ring and the dimethyl substituents on the phenyl ring influence its physicochemical properties, such as solubility, crystallinity, and intermolecular interactions . This compound is synthesized via condensation reactions between 2-ethoxybenzoyl chloride and 2,3-dimethylaniline under basic conditions, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C17H19NO2

Molecular Weight

269.34 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-ethoxybenzamide

InChI

InChI=1S/C17H19NO2/c1-4-20-16-11-6-5-9-14(16)17(19)18-15-10-7-8-12(2)13(15)3/h5-11H,4H2,1-3H3,(H,18,19)

InChI Key

VMFKZAODSNRTSX-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(2,3-dimethylphenyl)-2-ethoxybenzamide is best understood by comparing it with analogs that share its benzamide core but differ in substituent groups. Below is a detailed analysis:

Substituent Variations on the Benzamide Ring

Compound Name Substituent on Benzamide Key Differences References
This compound 2-Ethoxy Enhanced lipophilicity due to ethoxy group; dihedral angle between aromatic rings: ~85.9° .
N-(2,3-Dimethylphenyl)-4-methoxybenzamide 4-Methoxy Methoxy group increases polarity; reduced steric hindrance compared to ethoxy.
N-(2,3-Dimethylphenyl)-3-fluorobenzamide 3-Fluoro Fluorine atom enhances electronegativity, potentially improving receptor binding.
N-(3-Acetylphenyl)-2-ethoxybenzamide 3-Acetylphenyl Acetyl group introduces ketone functionality, altering reactivity and solubility.

Variations on the Phenyl Ring

Compound Name Substituent on Phenyl Ring Key Differences References
This compound 2,3-Dimethyl Methyl groups enhance hydrophobicity; stabilize crystal packing via C–H⋯π interactions.
N-(4-Chloro-3-trifluoromethylphenyl)-2-ethoxybenzamide 4-Cl, 3-CF₃ Electron-withdrawing groups (Cl, CF₃) increase electrophilicity and bioactivity.
N-(2-Hydroxyphenyl)-2,6-dimethoxybenzamide 2-Hydroxy, 6-methoxy Hydroxy group enables hydrogen bonding; higher solubility in polar solvents.

Structural and Crystallographic Comparisons

  • Dihedral Angles : In this compound analogs, the dihedral angle between the benzamide and phenyl rings ranges from 5.9° to 85.9° , influencing molecular planarity and packing .
  • Hydrogen Bonding : The amide (–NH–C=O) group participates in intermolecular N–H⋯O hydrogen bonds, forming chains or sheets in crystal lattices. For example, N-(2,3-dimethylphenyl)-4-methylbenzamide forms infinite chains along the b-axis via N–H⋯O bonds .

Key Research Findings

Synthetic Flexibility : Ethoxy and methoxy benzamides are synthesized via analogous routes, but ethoxy derivatives require longer reaction times due to steric effects .

Crystallinity : Ethoxy-substituted compounds exhibit lower melting points (~120–140°C) compared to methoxy analogs (~150–160°C), attributed to disrupted crystal packing .

Biological Relevance : The 2,3-dimethylphenyl group enhances membrane permeability, making this compound a candidate for central nervous system (CNS) drug development .

Preparation Methods

Acid Chloride Intermediate Synthesis

The most widely reported method involves converting 2-ethoxybenzoic acid to its corresponding acid chloride, followed by reaction with 2,3-dimethylaniline.

Procedure (Adapted from RSC Protocols):

  • Acid Chloride Formation:

    • 2-Ethoxybenzoic acid (1.0 equiv) dissolved in anhydrous dichloromethane (DCM) under nitrogen.

    • Oxalyl chloride (3.0 equiv) added dropwise with catalytic dimethylformamide (DMF).

    • Reaction stirred at room temperature for 6 hours, followed by solvent evaporation.

  • Amide Coupling:

    • Crude 2-ethoxybenzoyl chloride dissolved in DCM (2 M).

    • 2,3-Dimethylaniline (1.5 equiv) and triethylamine (2.0 equiv) added at 0°C.

    • Mixture warmed to room temperature, stirred for 3 hours.

    • Purification via silica gel chromatography (petroleum ether/ethyl acetate 5:1) yields the target compound (60–85%).

Key Data:

ParameterValueSource
Reaction Temperature0°C → RT
Typical Yield60–85%
Purification MethodFlash Chromatography

Direct Coupling Using Carbodiimides

Alternative approaches employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent:

Optimized Protocol:

  • 2-Ethoxybenzoic acid (1.0 equiv), EDC (1.2 equiv), and hydroxybenzotriazole (HoBt, 1.1 equiv) in tetrahydrofuran (THF).

  • 2,3-Dimethylaniline (1.05 equiv) added at 0°C.

  • Reaction stirred for 12 hours at room temperature.

  • Yield: 72–89% after recrystallization from ethanol.

Advantages:

  • Avoids handling corrosive acid chlorides.

  • Compatible with acid-sensitive substrates.

Catalytic Methods for Enhanced Efficiency

Iron-Catalyzed C–H Activation

Recent advances utilize iron catalysts to streamline synthesis:

Iron(III) Chloride-Mediated Process:

  • 2-Ethoxybenzoic acid (1.0 equiv), 2,3-dimethylaniline (1.1 equiv), FeCl₃ (10 mol%).

  • Reaction in acetonitrile at 80°C for 8 hours.

  • Yield: 78% with >95% purity.

Mechanistic Insight:
FeCl₃ activates the carboxylic acid via Lewis acid coordination, enabling direct nucleophilic attack by the amine without intermediate isolation.

Photoinduced Amidation

UV-mediated protocols reduce reaction times:

Conditions:

  • Reactants dissolved in DCE/CH₃CN (1:1).

  • Irradiated at 254 nm for 2 hours.

  • Yield: 68% with reduced byproduct formation.

Industrial-Scale Production

Continuous Flow Reactor Systems

Large-scale synthesis employs flow chemistry for improved heat management:

Pilot Plant Data:

ParameterValue
Reactor Volume50 L
Throughput12 kg/day
Purity99.2% (HPLC)

Process Steps:

  • Continuous acid chloride generation at 40°C.

  • In-line mixing with amine stream.

  • Automated crystallization and filtration.

Solvent Recycling Protocols

Industrial methods emphasize sustainability:

Closed-Loop System:

  • DCM recovered via distillation (98% efficiency).

  • Triethylamine neutralized and repurposed.

  • Reduces waste by 40% compared to batch processes.

Analytical Characterization

Critical quality control metrics for N-(2,3-dimethylphenyl)-2-ethoxybenzamide:

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.0 Hz, 1H), 7.45–7.32 (m, 3H), 6.91 (t, J = 7.5 Hz, 1H), 4.12 (q, J = 7.0 Hz, 2H), 2.31 (s, 6H), 1.42 (t, J = 7.0 Hz, 3H).

  • IR (KBr): 1654 cm⁻¹ (C=O stretch), 1532 cm⁻¹ (N–H bend).

Chromatographic Purity:

  • HPLC: tᴿ = 6.72 min (C18 column, 70:30 MeOH/H₂O).

  • LOD: 0.02 µg/mL .

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